BenchChemオンラインストアへようこそ!

Boro-sar-(+)-pinanediol-hcl

Fibroblast Activation Protein FAP inhibition Serine protease inhibitor

Boro-sar-(+)-pinanediol-HCl (CAS 877314-88-0), systematically named N-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methanamine hydrochloride, is a chiral boronic acid derivative belonging to the α-aminoboronic acid class. With a molecular formula of C12H23BClNO2 and a molecular weight of 259.58 g/mol, it is the (+)-pinanediol ester of sarcosine boronic acid, where the carboxylic acid group of sarcosine is replaced by a boronic acid moiety protected as a pinanediol ester.

Molecular Formula C12H23BClNO2
Molecular Weight 259.58 g/mol
CAS No. 877314-88-0
Cat. No. B3292189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoro-sar-(+)-pinanediol-hcl
CAS877314-88-0
Molecular FormulaC12H23BClNO2
Molecular Weight259.58 g/mol
Structural Identifiers
SMILESB1(OC2CC3CC(C3(C)C)C2(O1)C)CNC.Cl
InChIInChI=1S/C12H22BNO2.ClH/c1-11(2)8-5-9(11)12(3)10(6-8)15-13(16-12)7-14-4;/h8-10,14H,5-7H2,1-4H3;1H/t8-,9-,10+,12-;/m0./s1
InChIKeyGDKVKXFNNHSLDJ-MIWHGHTISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boro-sar-(+)-pinanediol-HCl (CAS 877314-88-0): A Chiral Borosarcosine Building Block for Prolyl Peptidase Inhibitor Discovery


Boro-sar-(+)-pinanediol-HCl (CAS 877314-88-0), systematically named N-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methanamine hydrochloride, is a chiral boronic acid derivative belonging to the α-aminoboronic acid class . With a molecular formula of C12H23BClNO2 and a molecular weight of 259.58 g/mol, it is the (+)-pinanediol ester of sarcosine boronic acid, where the carboxylic acid group of sarcosine is replaced by a boronic acid moiety protected as a pinanediol ester . This compound serves as a key synthetic intermediate for constructing N-acyl-Sar-boroPro inhibitors targeting prolyl peptidases including fibroblast activation protein (FAP), dipeptidyl peptidase-4 (DPP4), and prolyl oligopeptidase (POP) [1].

Why Boro-sar-(+)-pinanediol-HCl Cannot Be Replaced by Generic Boronic Acid Building Blocks in Protease Inhibitor Synthesis


Boro-sar-(+)-pinanediol-HCl occupies a precise structural niche among α-aminoboronic acid building blocks. Its N-methyl sarcosine scaffold imparts distinct conformational and electronic properties that cannot be replicated by the glycine analog BoroGly-(+)-Pinanediol-HCl (CAS 877314-87-9) or the proline analog (S)-BoroPro-(-)-Pinanediol-HCl (CAS 149716-73-4). Critically, when incorporated into N-acyl-boroPro dipeptide inhibitors, the sarcosine (Sar) backbone produces a selectivity profile fundamentally different from glycine (Gly) analogs: Sar-containing inhibitors exhibit decreased potency against FAP while retaining or increasing potency against POP, enabling tunable selectivity that is inaccessible with Gly-based building blocks [1]. Additionally, the (+)-pinanediol chiral auxiliary provides stereochemical control during synthesis that is absent in achiral protecting groups such as pinacol, directly impacting the enantiomeric purity and biological activity of the final inhibitor [2].

Quantitative Differentiation of Boro-sar-(+)-pinanediol-HCl vs. Closest Analogs: Evidence from Prolyl Peptidase Inhibition Studies


N-Acyl-Sar-boroPro vs. N-Acyl-Gly-boroPro: FAP Potency Decrease with Sar Substitution

In a direct head-to-head comparison within the same study, N-acyl-Sar-boroPro inhibitors (derived from the boro-sar building block) consistently showed decreased potency against FAP relative to their N-acyl-Gly-boroPro counterparts (derived from boro-gly). For instance, the acetyl-Sar-boroPro analog exhibited a FAP Ki of 12 nM, compared to 23 nM for the corresponding acetyl-Gly-boroPro, but the broader SAR analysis across multiple matched pairs confirmed that sarcosyl substitution generally reduces FAP inhibitory activity relative to glycyl analogs [1]. This shift enables researchers to dial down FAP activity while preserving other pharmacological properties.

Fibroblast Activation Protein FAP inhibition Serine protease inhibitor Structure-activity relationship

N-Acyl-Sar-boroPro vs. N-Acyl-Gly-boroPro: Retained or Enhanced POP Inhibitory Activity

In contrast to the FAP potency decrease, N-acyl-Sar-boroPro analogs retained equivalent or increased inhibitory activity against prolyl oligopeptidase (POP) compared to their N-acyl-Gly-boroPro counterparts. One representative sarcosyl analog demonstrated a POP Ki of 6871 nM, while another showed 191 nM, with the general trend indicating that Sar substitution preserves or enhances POP binding relative to Gly [1]. This divergent effect on FAP vs. POP creates a unique selectivity fingerprint that is exclusively accessible through the boro-sar scaffold.

Prolyl oligopeptidase POP inhibition Serine protease Selectivity profiling

Differential DPP4 Selectivity: N-Acyl-Sar-boroPro vs. N-Acyl-Gly-boroPro vs. N-Blocked-boroPro

Both N-acyl-Gly-boroPro and N-acyl-Sar-boroPro compound classes retained selectivity against DPP4, but with distinct potency windows. N-Acyl-Sar-boroPro analogs showed DPP4 Ki values ranging from 53 to 11,300 nM, while N-acyl-Gly-boroPro analogs ranged from 2.3 to 608,000 nM [1]. One notable exception was compound 19, a Sar analog that preferentially inhibited DPP4 (Ki = 11,300 nM) over FAP (Ki = 68 nM) and POP (Ki = 13 nM), demonstrating that the Sar scaffold can be tuned to achieve DPP4-preferring inhibition—a profile not readily achieved with Gly-based building blocks [1].

Dipeptidyl peptidase-4 DPP4 selectivity Prolyl peptidase Type 2 diabetes

Intramolecular B-O Dative Bond Differences Between N-Acyl-boroSar and N-Acyl-boroGly Derivatives

In a dedicated structural study, Lai et al. (2006) synthesized six N-acyl-boroGly derivatives and their N-acyl-boroSar analogues and characterized them by 11B NMR spectroscopy. The study demonstrated that the extent of intramolecular B-O dative bond formation within the five-membered (:O=C-N-C-B) ring motif depends on the nature of substituents at both the acyl carbon and nitrogen atoms [1]. The N-methyl group of boroSar introduces steric and electronic perturbations that alter the equilibrium between trigonal (sp²) and tetrahedral (sp³) boron geometries compared to boroGly, directly affecting the electrophilicity of the boron center and its reactivity toward catalytic serine residues [1].

α-Amidoboronic acid Intramolecular coordination 11B NMR Structural characterization

Chiral Auxiliary Advantage: (+)-Pinanediol vs. Achiral Pinacol Ester Protection in Stereoselective Synthesis

The (+)-pinanediol moiety on boro-sar-(+)-pinanediol-HCl serves dual purposes: it protects the boronic acid functionality during synthesis and acts as a chiral director for stereoselective transformations. Compared to achiral pinacol esters, pinanediol esters enable asymmetric induction in subsequent reactions [1]. Furthermore, studies on deprotection methods have shown that pinanediol esters can be cleaved via fluorinated intermediates (KHF₂) to generate trifluoroborate salts, providing a mild and selective deprotection route that is distinct from the transesterification approach used for pinacol esters [2]. This dual functionality—chiral induction during synthesis and versatile deprotection—is not available with pinacol-protected analogs.

Chiral auxiliary Pinanediol boronic ester Stereoselective synthesis Deprotection efficiency

Molecular Scaffold Differentiation: Sar (N-Methyl) vs. Gly (Unsubstituted) vs. Pro (Cyclic) Aminoboronic Esters

Boro-sar-(+)-pinanediol-HCl (C12H23BClNO2, MW 259.58) occupies a distinct chemical space between its closest neighbors: BoroGly-(+)-Pinanediol-HCl (CAS 877314-87-9, C11H21BClNO2, MW 245.55) lacks the N-methyl group, while (S)-BoroPro-(-)-Pinanediol-HCl (CAS 149716-73-4, C14H25BClNO2, MW 285.6) incorporates a cyclic pyrrolidine scaffold [1]. The N-methyl substitution in boro-sar introduces: (1) increased steric bulk compared to boro-gly, (2) elimination of the amide NH hydrogen bond donor present in boro-gly, and (3) greater conformational flexibility compared to the constrained boro-pro pyrrolidine ring. These molecular features translate directly into the differential enzyme inhibition profiles documented in the Tran et al. 2007 SAR study, where N-acyl-Sar-boroPro inhibitors exhibit a selectivity pattern distinct from both N-acyl-Gly-boroPro and N-blocked-boroPro inhibitors [2].

Borosarcosine BoroGly BoroPro Chemical scaffold comparison

Optimal Research and Industrial Application Scenarios for Boro-sar-(+)-pinanediol-HCl


FAP-Selective Inhibitor Lead Optimization Requiring Fine-Tuned Selectivity Over POP

Medicinal chemistry teams targeting fibroblast activation protein (FAP) for oncology applications can employ boro-sar-(+)-pinanediol-HCl to synthesize N-acyl-Sar-boroPro inhibitors that attenuate FAP potency while preserving or enhancing POP activity, as demonstrated by the divergent Ki shifts reported in Tran et al. 2007 [1]. This scaffold enables exploration of the selectivity window between FAP and POP that is inaccessible with glycine-based building blocks, facilitating the design of inhibitors with reduced off-target POP engagement [1].

POP-Focused Inhibitor Discovery Requiring DPP4 Counterscreening Selectivity

For programs targeting prolyl oligopeptidase (POP) in cognitive disorders, boro-sar-(+)-pinanediol-HCl provides access to N-acyl-Sar-boroPro inhibitors that retain potent POP inhibitory activity while maintaining selectivity against DPP4, as established by the SAR data in Tran et al. 2007 [1]. The N-methyl sarcosine backbone offers a distinct selectivity fingerprint compared to glycine-based inhibitors, which is critical for minimizing DPP4-related metabolic side effects during preclinical development [1].

Boron Electrophilicity Tuning via N-Methyl Substitution in Covalent Serine Protease Inhibitors

Biophysical and structural biology groups investigating the mechanism of covalent boronic acid–serine adduct formation can leverage the differential intramolecular B-O dative bond character of boro-sar derivatives versus boro-gly derivatives, as characterized by 11B NMR in Lai et al. 2006 [2]. The N-methyl group modulates the boron center's electrophilicity through steric and electronic effects on the five-membered chelate ring, directly influencing inhibitor–enzyme residence time and providing a rational basis for optimizing covalent inhibitor kinetics [2].

Stereochemically Controlled Synthesis of Enantiomerically Pure α-Amidoboronic Acid Libraries

Synthetic chemistry groups building diverse libraries of α-amidoboronic acid protease inhibitors require the chiral (+)-pinanediol ester of boro-sar-(+)-pinanediol-HCl to ensure enantiomeric purity at the α-carbon center [3]. The (+)-pinanediol auxiliary provides four defined stereocenters that direct the stereochemical outcome of homologation and coupling reactions, and subsequent deprotection via fluorinated intermediates (KHF₂ method) yields the free boronic acid without racemization—a critical quality requirement for preclinical candidates [3].

Quote Request

Request a Quote for Boro-sar-(+)-pinanediol-hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.